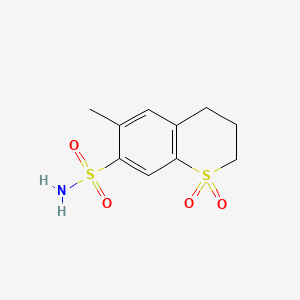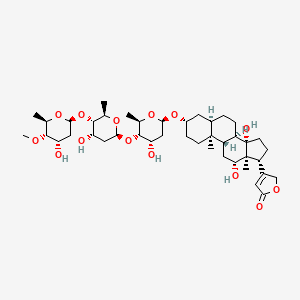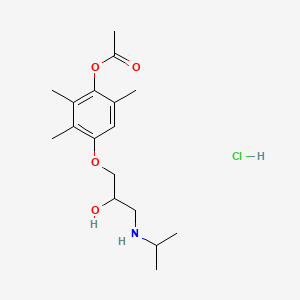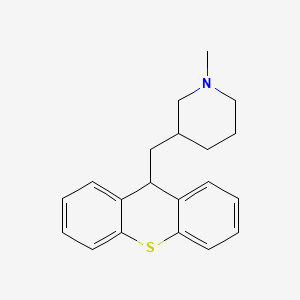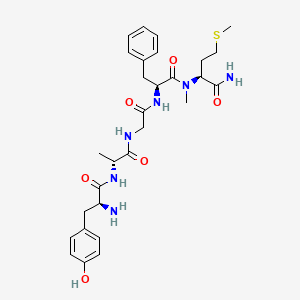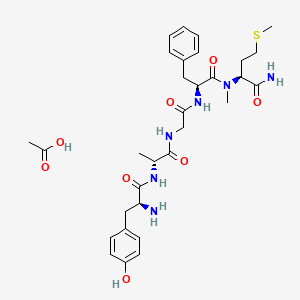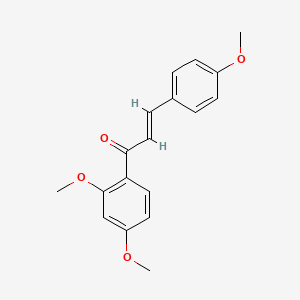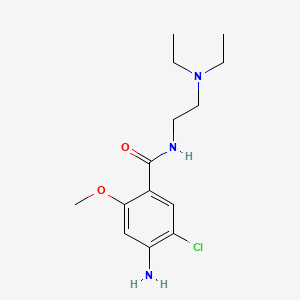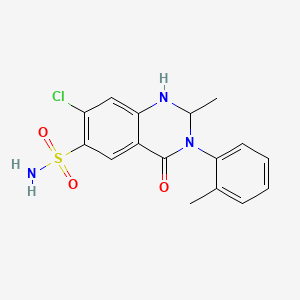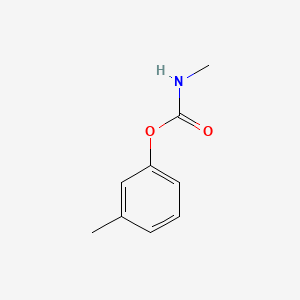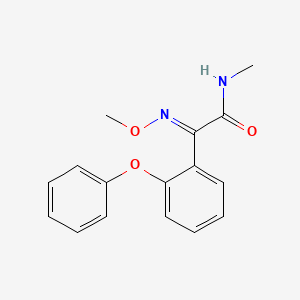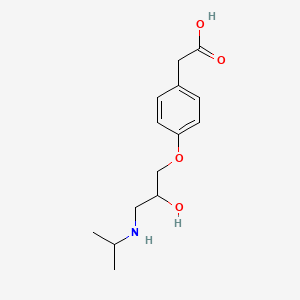
Midesteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used in the treatment of respiratory diseases such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . The compound has shown potential in reducing lung tissue damage by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the lungs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions: Midesteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol derivatives.
科学研究应用
Midesteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of proteolytic enzymes.
Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil elastase.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD and bronchitis.
Industry: Utilized in the development of new drugs targeting proteolytic enzymes
作用机制
Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .
相似化合物的比较
ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.
L-694,458: A potent elastase inhibitor with similar applications.
CE-1037: Known for its efficacy in inhibiting elastase activity.
GW-311616: A transition-state inhibitor of neutrophil elastase.
TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.
Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .
属性
CAS 编号 |
94149-41-4 |
|---|---|
分子式 |
C12H13NO3S3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
InChI 键 |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
规范 SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


